2-(2-chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide

FABP4/FABP5 inhibition non-annulated thiophenylamide structure-activity relationship

2-(2-Chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (CAS 1421441-41-9) is a synthetic small molecule with the molecular formula C₁₅H₁₆ClNO₂S and a molecular weight of 309.8 g/mol. It belongs to the class of non-annulated thiophenylamides, a structural series characterized by a thiophene ring connected via an acetamide linker to a substituted aromatic moiety.

Molecular Formula C15H16ClNO2S
Molecular Weight 309.8 g/mol
CAS No. 1421441-41-9
Cat. No. B6503492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide
CAS1421441-41-9
Molecular FormulaC15H16ClNO2S
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NCCC(C2=CC=CS2)O)Cl
InChIInChI=1S/C15H16ClNO2S/c16-12-5-2-1-4-11(12)10-15(19)17-8-7-13(18)14-6-3-9-20-14/h1-6,9,13,18H,7-8,10H2,(H,17,19)
InChIKeyWRJYZIWGYGTTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (CAS 1421441-41-9): Chemical Identity and Structural Class Overview


2-(2-Chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (CAS 1421441-41-9) is a synthetic small molecule with the molecular formula C₁₅H₁₆ClNO₂S and a molecular weight of 309.8 g/mol [1]. It belongs to the class of non-annulated thiophenylamides, a structural series characterized by a thiophene ring connected via an acetamide linker to a substituted aromatic moiety [2]. This compound features a 2-chlorophenyl group on the acetamide nitrogen side and a 3-hydroxy-3-(thiophen-2-yl)propyl substituent. Compounds within the non-annulated thiophenylamide class have been disclosed in patent literature as inhibitors of fatty acid-binding proteins (FABP) 4 and/or 5, with potential therapeutic relevance in metabolic and inflammatory diseases [2][3]. The specific CAS number 1421441-41-9 is not listed as a named example within the available patent or primary research literature; its presence is currently limited to chemical supplier catalogs and compound databases [1].

Why Generic Substitution Is Not Advisable for 2-(2-Chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (1421441-41-9)


Within the non-annulated thiophenylamide structural class, small modifications to the linker architecture, aromatic substitution pattern, and hydrogen-bonding capacity produce large variations in FABP4 and FABP5 inhibitory potency [1]. For example, compounds exemplified in US Patent 9,353,102 exhibit FABP5 IC₅₀ values ranging from 40.8 nM to 760 nM depending on R-group variation, with the most potent analog reaching an IC₅₀ of approximately 13 nM against FABP4 under identical TR-FRET assay conditions (pH 7.5) [1][2]. The target compound 1421441-41-9 contains a secondary alcohol group on the propyl linker and a 2-chlorophenyl substituent—structural features that differ from any explicitly enumerated and pharmacologically characterized example in the patent literature. Given the demonstrated sensitivity of target engagement to minor structural perturbations in this chemotype, simple interchange with any superficially similar thiophenylamide analog cannot be assumed to preserve pharmacological activity, selectivity, or target engagement profile without direct experimental verification [1].

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (1421441-41-9)


Structural Differentiation from Characterized Patent Examples: Linker Hydrogen-Bond Donor Capacity

The target compound 1421441-41-9 possesses a secondary alcohol (-OH) group on the central propyl linker, constituting a hydrogen-bond donor (HBD) at a position where all explicitly enumerated and IC₅₀-characterized examples in US Patent 9,353,102 contain either fully saturated alkyl linkers or linkers lacking a free hydroxyl [1][2]. This hydroxyl group is predicted to alter both the conformational flexibility and the hydrogen-bonding interaction potential of the linker region. In the patent's exemplified series, variations in linker composition and ring substitution produce FABP5 IC₅₀ values spanning from 40.8 nM to 760 nM (TR-FRET, pH 7.5), demonstrating that linker architecture is a critical potency determinant [3]. The uniqueness of the 3-hydroxypropyl linker in 1421441-41-9, relative to the patent-exemplified compounds, represents a structural differentiation that could translate into a distinct selectivity or potency profile, though no direct experimental data for this specific compound is publicly available.

FABP4/FABP5 inhibition non-annulated thiophenylamide structure-activity relationship

Aromatic Substitution Pattern Differentiation: ortho-Chlorophenyl vs. Patent-Exemplified Heteroaryl R3 Groups

In US Patent 9,353,102, the R3 substituent (the moiety attached to the amide nitrogen via the linker) is predominantly a substituted heteroaryl group such as 1,2,4-oxadiazolyl, thiazolyl, or pyrimidinyl, designed to engage the FABP binding pocket [1]. The target compound 1421441-41-9 instead bears a 2-chlorophenyl group at the corresponding position. Ortho-chlorophenyl substitution introduces distinct electronic (electron-withdrawing inductive effect) and steric (ortho-substituent conformational constraint) properties compared to the heteroaryl groups in the patent examples. Within the broader non-annulated thiophenylamide class, changes to the R3 group are associated with large potency shifts; for instance, the most potent FABP4 inhibitor in the patent series (IC₅₀ ~13 nM) contains a specific cyclopropyl-oxadiazolyl-thiophene R3 arrangement, while simpler R3 variants show >50-fold weaker activity [2]. The ortho-chlorophenyl variant represented by 1421441-41-9 is not among the patent's characterized examples and may exhibit differential target engagement or off-target binding.

FABP inhibitor SAR ortho-chlorophenyl substitution thiophenylamide chemotype

Molecular Weight and Physicochemical Property Differentiation from Closest Catalog Analogs

The closest commercially cataloged structural analog to 1421441-41-9 is 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, which incorporates a cyclopropyl group at the hydroxy-bearing carbon and a shorter ethyl linker, yielding a molecular weight of approximately 349.9 g/mol [1]. The target compound 1421441-41-9 has a molecular weight of 309.8 g/mol and a propyl linker, making it both lower in molecular weight and more conformationally flexible than its cyclopropyl analog. Another related catalog compound, N-(3-hydroxy-3-phenylpropyl)-2-(thiophen-2-yl)acetamide, lacks the 2-chloro substituent on the phenyl ring, removing a key electron-withdrawing group [2]. The combination of the 2-chlorophenyl group and the 3-hydroxy-3-(thiophen-2-yl)propyl linker in 1421441-41-9 is not duplicated in any commercially available analog with published biological data, meaning that procurement of this exact compound is necessary to test the biological consequences of this specific structural combination.

physicochemical properties molecular weight comparison thiophenylamide analogs

Class-Level Target Engagement: Non-Annulated Thiophenylamides as FABP4/5 Inhibitors

The non-annulated thiophenylamide chemotype, to which 1421441-41-9 belongs, is established in the patent literature as a scaffold for FABP4 and/or FABP5 inhibition [1]. Representative compounds from US Patent 9,353,102 demonstrate dual FABP4/FABP5 inhibitory activity in a TR-FRET competition assay at pH 7.5, with IC₅₀ values as low as 13 nM for FABP4 and 40.8 nM for FABP5 [2]. FABP4 (adipocyte FABP) and FABP5 (epidermal FABP) are intracellular lipid chaperones implicated in metabolic syndrome, atherosclerosis, non-alcoholic steatohepatitis (NASH), and certain cancers [1]. The target compound 1421441-41-9, by virtue of its structural membership in this chemotype, is a candidate for FABP4/5 target engagement studies. However, no direct experimental confirmation of FABP binding or functional inhibition has been reported for this specific CAS number. All class-level inferences must be verified by direct assay before any claims of target engagement can be made.

FABP4 inhibitor FABP5 inhibitor dual FABP4/5 inhibition

Research Application Scenarios for 2-(2-Chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide (1421441-41-9)


FABP4/FABP5 SAR Expansion: Probing Linker Hydrogen-Bond Donor Effects

Investigators seeking to expand the structure-activity relationship of non-annulated thiophenylamide FABP inhibitors beyond the scope of US Patent 9,353,102 can use 1421441-41-9 to systematically probe the effect of introducing a hydrogen-bond donor (secondary alcohol) into the central propyl linker [1]. All patent-exemplified compounds lack a free hydroxyl on the linker, making this compound a unique tool for assessing whether HBD capacity in the linker region enhances or diminishes FABP4 vs. FABP5 subtype selectivity [1][2].

Ortho-Chlorophenyl Pharmacophore Exploration in Fatty Acid-Binding Protein Inhibition

The 2-chlorophenyl group in 1421441-41-9 replaces the heteroaryl R3 groups (oxadiazolyl, thiazolyl, pyrimidinyl) that dominate the patent-exemplified series [1]. Researchers interested in mapping the electronic and steric tolerance of the FABP binding pocket can procure this compound to test whether an ortho-substituted phenyl ring can productively engage the protein target, potentially opening new vectors for inhibitor design [1].

Chemical Probe for Comparative Metabolic Stability Assessment

The secondary alcohol moiety in the propyl linker of 1421441-41-9 introduces a potential site for Phase II metabolism (glucuronidation/sulfation) that is absent in the fully saturated linker analogs from the patent series [1]. Comparative in vitro metabolic stability assays (e.g., human liver microsome or hepatocyte incubations) using 1421441-41-9 alongside a patent-exemplified compound with a saturated linker could reveal whether the hydroxyl group confers a metabolic liability or, alternatively, a pharmacokinetic advantage through improved solubility [1].

Combinatorial Library Enumeration and Scaffold-Hopping Starting Point

Medicinal chemistry groups engaged in FABP inhibitor discovery can use 1421441-41-9 as a starting scaffold for parallel library synthesis [1]. The compound's three modular structural features—(1) 2-chlorophenyl acetamide head, (2) hydroxypropyl linker, and (3) thiophen-2-yl tail—each represent diversification points that can be independently varied to generate focused compound libraries, enabling rapid SAR acquisition around an underexplored region of non-annulated thiophenylamide chemical space [1][2].

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.